molecular formula C24H37NO7S2 B13411538 1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid

1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid

Cat. No.: B13411538
M. Wt: 515.7 g/mol
InChI Key: BNWXAPFEVGDDMC-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that includes both ether and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxypropanol backbone, followed by the introduction of the ethoxy and sulfanylpropoxyamino groups. The final step involves the sulfonation to introduce the 4-methylbenzenesulfonic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ether and sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Chlorophenoxy)ethoxy)-3-isopropylamino-propan-2-ol: Similar structure but with a chlorophenoxy group instead of the sulfanylpropoxyamino group.

    1-(2-(4-Methoxyphenoxy)ethoxy)-3-isopropylamino-propan-2-ol: Contains a methoxy group instead of the sulfanylpropoxyamino group.

Uniqueness

1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid is unique due to the presence of both the sulfanylpropoxyamino and 4-methylbenzenesulfonic acid groups. These functional groups confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C24H37NO7S2

Molecular Weight

515.7 g/mol

IUPAC Name

1-ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H29NO4S.C7H8O3S/c1-4-20-12-16(19)13-21-17-8-6-15(7-9-17)18-22-10-5-11-23-14(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h6-9,14,16,18-19H,4-5,10-13H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

BNWXAPFEVGDDMC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)NOCCCSC(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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